3-Hydroxy-1-methylpyridinium iodide CAS number 7500-05-2
3-Hydroxy-1-methylpyridinium iodide CAS number 7500-05-2
An In-depth Technical Guide to 3-Hydroxy-1-methylpyridinium iodide (CAS: 7500-05-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
3-Hydroxy-1-methylpyridinium iodide, registered under CAS number 7500-05-2, is a heterocyclic organic compound of significant interest within the pharmaceutical sciences. While it possesses inherent antioxidant properties, its primary relevance stems from its identity as a key metabolite of Pyridostigmine, a widely used acetylcholinesterase inhibitor for the treatment of myasthenia gravis.[1][2] Consequently, this compound serves as a critical reference standard in the development, manufacturing, and quality control of Pyridostigmine-based therapeutics.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and analytical methodologies, grounded in established scientific principles to support advanced research and development activities.
Physicochemical and Structural Characteristics
The fundamental identity of a compound is defined by its physical and chemical properties. These data are essential for everything from reaction planning to analytical method development.
| Property | Data | Reference(s) |
| CAS Number | 7500-05-2 | [5][6] |
| Molecular Formula | C₆H₈INO | [6][7] |
| Molecular Weight | 237.04 g/mol | [4][6] |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [3][4] |
| Common Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine Bromide Impurity B as Iodide | [3][4][6][8] |
| SMILES | C[N+]1=CC=CC(=C1)O.[I-] | [5][7] |
| Appearance | Typically a solid (form and color may vary by purity) | N/A |
Synthesis and Purification
The most direct and common synthesis of 3-Hydroxy-1-methylpyridinium iodide is through the quaternization of the nitrogen atom in 3-hydroxypyridine. This is a classic Sₙ2 reaction where the nucleophilic pyridine nitrogen attacks the electrophilic methyl group of methyl iodide.
Synthetic Workflow: N-Methylation of 3-Hydroxypyridine
Caption: General workflow for the synthesis of 3-Hydroxy-1-methylpyridinium iodide.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis. The choice of solvent is critical; solvents like acetone or acetonitrile are often used as they readily dissolve the reactants but may precipitate the ionic product upon formation or cooling, aiding in isolation.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine in a suitable volume of anhydrous acetone.
-
Reagent Addition : To the stirring solution, add 1.05 to 1.1 equivalents of methyl iodide dropwise at room temperature. The slight excess of methyl iodide ensures the complete conversion of the starting material.
-
Reaction : Stir the mixture at room temperature for 12-24 hours or gently reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 3-hydroxypyridine spot.
-
Isolation : As the reaction proceeds, the pyridinium salt product will often precipitate from the solution. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collection : Collect the crude product by vacuum filtration, washing the solid with a small amount of cold, fresh acetone to remove unreacted starting materials.
Experimental Protocol: Purification
Recrystallization is the preferred method for purifying the crude product, leveraging the temperature-dependent solubility of the salt to remove impurities.
-
Solvent Selection : Choose a suitable solvent system. A mixture like ethanol/ethyl acetate or methanol/diethyl ether is often effective. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution : Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Clarification : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Slowly add the anti-solvent (e.g., ethyl acetate) to the hot solution until turbidity persists, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Drying : Collect the purified crystals by vacuum filtration and dry them under a vacuum to remove residual solvent.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are predictive, based on the known spectra of its bromide salt analogue and fundamental principles of spectroscopy.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-CH₃ | ~4.2 | Singlet (s) | A sharp singlet integrating to 3 protons. |
| Aromatic C-H (positions 4,5,6) | 7.5 - 8.5 | Multiplet (m) | Complex pattern due to coupling between protons. |
| Aromatic C-H (position 2) | ~8.6 - 8.8 | Singlet-like or narrow doublet | Expected to be the most downfield aromatic proton. |
| O-H | >10.0 (variable) | Broad Singlet (br s) | Chemical shift is concentration and water dependent. |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | ~48-50 |
| Aromatic C-H | ~125-145 |
| Aromatic C-O | ~155-160 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 4: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Intensity |
|---|---|---|
| 3400 - 3200 | O-H Stretch (phenolic) | Broad, Strong |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~1600, ~1480 | C=C and C=N Stretch (aromatic ring) | Medium-Strong |
| ~1300 | C-O Stretch (phenolic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the cationic portion of the molecule.
-
Technique : Electrospray Ionization (ESI) in positive mode is ideal for this pre-charged ionic compound.
-
Expected Ion : The analysis will detect the cation [C₆H₈NO]⁺.
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Predicted m/z : 110.06 (Calculated for [C₆H₈NO]⁺).
Core Applications in Drug Development
The primary value of 3-Hydroxy-1-methylpyridinium iodide is in the context of pharmaceutical development, particularly for drugs where it is a known metabolite or impurity.
Role as a Pharmaceutical Reference Standard
In the pharmacopeia, 3-Hydroxy-1-methylpyridinium is listed as "Pyridostigmine Related Compound B" or "Impurity B".[3][4][8] As such, a well-characterized standard of the iodide or bromide salt is essential for:
-
Purity Testing : Used in validated analytical methods (typically HPLC) to quantify its presence in batches of the active pharmaceutical ingredient (API) and final drug product.
-
Method Validation : Serves as a system suitability marker and is used to spike samples to determine the accuracy, precision, and limit of quantification (LOQ) of the analytical method.
-
Stability Studies : Monitoring the formation of this impurity under various stress conditions (heat, light, humidity) is a key part of establishing the shelf-life of Pyridostigmine Bromide.
Importance in Pharmacokinetic (ADME) Studies
Studies in rats have confirmed that 3-hydroxy-N-methylpyridinium is a significant metabolite of pyridostigmine.[1][2] The liver is indicated as a primary site of this metabolic conversion.[1] Therefore, drug development professionals utilize this compound to:
-
Metabolite Identification : A reference standard is required to confirm the identity of metabolites detected in plasma, urine, or feces during preclinical and clinical studies.
-
Quantify Metabolic Pathways : By developing analytical methods to measure both the parent drug (Pyridostigmine) and the metabolite, researchers can understand the rate and extent of metabolism, which is critical for dosing and safety assessments.
-
Investigate Drug-Drug Interactions : Studies can be designed to see if co-administered drugs inhibit or induce the enzymes responsible for converting pyridostigmine to its 3-hydroxy metabolite.
Caption: Metabolic pathway from Pyridostigmine to its 3-hydroxy metabolite.
In Vitro Biological Research
Beyond its role as a reference standard, labeled versions of 3-Hydroxy-1-methylpyridinium iodide have been used to investigate specific biological activities. It has been shown to exhibit antioxidant properties, including the ability to protect human red blood cells against hemolysis induced by mechanical stress and to inhibit the mitochondrial respiratory chain.[12] These activities, while secondary to its role in drug metabolism, provide avenues for further mechanistic research.
Analytical Workflow: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of this compound in pharmaceutical samples.[13] Given its polar and ionic nature, a reverse-phase method with an ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) approach would be appropriate.
Caption: Standard analytical workflow for quantifying impurities using HPLC.
Protocol: Reverse-Phase HPLC Method (Illustrative)
-
Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile). An ion-pairing agent like sodium dodecyl sulfate (SDS) may be added to the aqueous phase to improve retention and peak shape.
-
Standard Preparation : Accurately weigh and dissolve the 3-Hydroxy-1-methylpyridinium iodide reference standard in the mobile phase to create a stock solution. Perform serial dilutions to generate a set of calibration standards (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation : Accurately weigh the Pyridostigmine Bromide sample, dissolve it in the mobile phase, and dilute to a concentration where the expected impurity level falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at ~270 nm.
-
Injection Volume : 20 µL.
-
-
Analysis : Inject the calibration standards to establish a linear relationship between peak area and concentration. Then, inject the sample preparations. The concentration of the impurity in the sample is determined by comparing its peak area to the calibration curve.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
-
Hazard Classification : According to GHS classifications, 3-Hydroxy-1-methylpyridinium iodide is a warning-level hazard.[7]
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
-
Precautionary Measures :
-
P264 : Wash hands and exposed skin thoroughly after handling.
-
P280 : Wear protective gloves, eye protection, and face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Hydroxy-1-methylpyridinium iodide (CAS 7500-05-2) is a compound whose technical significance is intrinsically linked to the pharmaceutical industry. As the primary metabolite and a key impurity of Pyridostigmine, its utility as a reference standard is indispensable for ensuring the safety, quality, and efficacy of this important medication. A thorough understanding of its synthesis, analytical characterization, and role in metabolic pathways provides researchers and drug development professionals with the necessary tools to navigate the complexities of modern pharmaceutical science.
References
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PubChem. (n.d.). 3-Hydroxycarbamoyl-1-methylpyridinium iodide. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methyl-N-hydroxy-pyridinium-cation - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
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